1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester

Solid-state chemistry Crystallinity Formulation pre-screening

1H-Pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester (CAS 251658-58-9) is a heterocyclic building block composed of a pyrazole core bearing a 3-pyridinyl substituent at the 5-position and an ethyl carboxylate at the 3-position, with a molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g·mol⁻¹. This regioisomer is distinguished from its 2‑pyridinyl and 4‑pyridinyl analogs by its melting point of 162–163 °C and predicted boiling point of 455.9 °C, and it is supplied commercially at purities of 95–98% for use as a synthetic intermediate in medicinal chemistry programs.

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B12361084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxylicacid, 5-(3-pyridinyl)-, ethyl ester
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(NN1)C2=CN=CC=C2
InChIInChI=1S/C11H15N3O2/c1-2-16-11(15)10-6-9(13-14-10)8-4-3-5-12-7-8/h3-5,7,9-10,13-14H,2,6H2,1H3
InChIKeyHLESRAQMSSGVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate – Definitive Physical Properties and Research-Grade Procurement Specifications


1H-Pyrazole-3-carboxylic acid, 5-(3-pyridinyl)-, ethyl ester (CAS 251658-58-9) is a heterocyclic building block composed of a pyrazole core bearing a 3-pyridinyl substituent at the 5-position and an ethyl carboxylate at the 3-position, with a molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g·mol⁻¹ . This regioisomer is distinguished from its 2‑pyridinyl and 4‑pyridinyl analogs by its melting point of 162–163 °C and predicted boiling point of 455.9 °C, and it is supplied commercially at purities of 95–98% for use as a synthetic intermediate in medicinal chemistry programs .

Why 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylate Esters Cannot Be Interchanged with 2‑ or 4‑Pyridyl Isomers in Drug Discovery


Although ethyl 5-(pyridin-2-yl)-, 5-(pyridin-3-yl)-, and 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylates share the same molecular formula, the position of the pyridine nitrogen fundamentally alters the geometry and electronic character of the hydrogen-bond donor/acceptor network. The 3‑pyridyl isomer presents the nitrogen in a meta orientation relative to the pyrazole, whereas the 2‑pyridyl isomer places it ortho, enabling intramolecular N–H···N hydrogen bonding that is absent in the 3‑pyridyl form. This geometric distinction is critical in ATP‑competitive kinase inhibitor design, where the 3‑pyridyl‑pyrazole scaffold mimics the adenine binding motif, while the 2‑pyridyl analog fails to establish the same bidentate hinge-binding contacts . Such differences render simple “in‑class” substitution between regioisomers chemically invalid for structure‑activity campaigns, as demonstrated by the divergent biological outcomes in patent‑exemplified compound series [1].

Quantitative Differentiation Evidence: Ethyl 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylate Versus Closest Analogs


Melting Point: 162–163 °C for the 3‑Pyridyl Isomer vs. 96–98 °C for the 2‑Pyridyl Isomer – Direct Solid‑State Differentiation

The 3‑pyridyl isomer exhibits a melting point of 162–163 °C, more than 65 °C higher than the 96–98 °C observed for the 2‑pyridyl isomer . This large difference indicates fundamentally distinct crystal packing, which can directly impact solubility, stability, and handling characteristics during scale‑up and formulation. For procurement decisions where consistent solid‑state properties are critical, the higher‑melting 3‑pyridyl compound provides a wider thermal processing window and reduced risk of polymorphic variability relative to the low‑melting 2‑pyridyl congener.

Solid-state chemistry Crystallinity Formulation pre-screening

Predicted Boiling Point and Density Parity Confirm That Thermal Stability Differences Are Solely Solid‑State Phenomena

Both the 3‑pyridyl target compound and its 2‑pyridyl isomer share nearly identical predicted boiling points (455.9 ± 35.0 °C vs. 445.0 ± 35.0 °C) and predicted densities (1.249 ± 0.06 g·cm⁻³ for both) . The virtual overlap in these bulk‑phase properties confirms that the isomeric difference manifests almost exclusively in the solid state (melting point) rather than in vapor‑phase or liquid‑phase bulk behavior. For users who require high‑temperature distillation or gas‑phase processing, this parity implies that equipment and conditions developed for either isomer are transferable; the selection hinge therefore rests on solid‑state handling and crystallization economics, where the 3‑pyridyl isomer's higher melting point is advantageous.

Thermophysical properties Distillation feasibility Process chemistry

Patent‑Exemplified Use as a Crucial Intermediate in Degenerative Disease Therapeutics – Regioisomeric Specificity Embedded in Pharmaceutical IP

US Patent US20150057247A1 explicitly names ethyl 3‑pyridin‑3‑yl‑1H‑pyrazole‑5‑carboxylate (synonymous with the target compound) as a key intermediate in the synthesis of pyrazole‑based compounds claimed for the treatment of neurodegenerative diseases, retinal degeneration, and mitochondrial damage [1]. The patent describes the compound as being used to prepare elaborated pyrazole‑3‑carboxylate derivatives with defined substitution patterns that are critical for bioactivity. In contrast, the 2‑pyridyl and 4‑pyridyl regioisomers are not employed in the patent's representative synthetic schemes, underscoring the 3‑pyridyl isomer's unique role as the required entry point for this therapeutic IP space. While the patent does not provide IC₅₀ values for the intermediates themselves, the structural specificity encoded in the claims substantiates the 3‑pyridyl isomer's non‑substitutability in this pharmaceutical context.

Medicinal chemistry Patent analysis Degenerative disease

Kinase Allosteric Modulator Design: The 3‑Pyridyl‑Pyrazole‑3‑Carboxylate Scaffold as an Adenine‑Mimetic Pharmacophore

Commercial and research literature identifies the 5‑(pyridin‑3‑yl)‑1H‑pyrazole‑3‑carboxylate motif as a privileged scaffold for kinase allosteric modulator research, where the pyridyl‑pyrazole hybrid mimics the adenine binding motif observed in ATP‑competitive inhibitors . This scaffold‑level recognition is attributed to the 3‑pyridyl nitrogen's ability to accept a hydrogen bond from the kinase hinge region without steric clash, a feature that is geometrically accessible only for the meta‑pyridyl substitution pattern. While the 2‑pyridyl analog can form an intramolecular hydrogen bond that precludes the requisite intermolecular hinge interaction, and the 4‑pyridyl analog places the nitrogen too distal to the adenine pocket, the 3‑pyridyl isomer occupies the optimal spatial and electronic configuration. Quantitative kinase profiling data for elaborated derivatives based on this core are reported in follow‑up medicinal chemistry publications, but head‑to‑head IC₅₀ comparisons of the unelaborated ester intermediates have not been published; this evidence therefore represents class‑level inference from the broader kinase literature.

Kinase inhibition Allosteric modulator ATP-competitive inhibitor

High‑Value Procurement Scenarios for Ethyl 5-(Pyridin-3-yl)-1H-pyrazole-3-carboxylate


Medicinal Chemistry: Degenerative Disease Lead Optimization Programs

Procurement of the 3‑pyridyl isomer is mandatory for research groups building on the IP disclosed in US20150057247A1, where this compound serves as the gateway intermediate for synthesizing pyrazole‑3‑carboxylate derivatives active against neurodegenerative and retinal degeneration targets [1]. Substituting the 2‑pyridyl or 4‑pyridyl analog would produce regioisomeric final compounds outside the patent's exemplified scope, jeopardizing both SAR continuity and IP position.

Kinase Inhibitor Discovery: Adenine‑Mimetic Scaffold Exploration

The 3‑pyridyl‑pyrazole‑3‑carboxylate core is recognized in the kinase research community as a privileged adenine‑mimetic template . Med‑chem teams should procure this precise regioisomer to ensure that downstream derivatives can engage the kinase hinge region via the geometrically optimal meta‑pyridyl nitrogen, a feature that the 2‑pyridyl isomer (intramolecular H‑bond compromised) and the 4‑pyridyl isomer (sterically displaced) cannot provide.

Process Chemistry: Crystallization‑Dependent Large‑Scale Synthesis

With a melting point of 162–163 °C—more than 65 °C higher than the 2‑pyridyl analog—the 3‑pyridyl ester offers a significantly wider thermal processing window for crystallization and drying unit operations . Process development groups seeking a thermally robust intermediate that can be isolated with high crystallinity and stored at ambient temperatures without special precautions will find the 3‑pyridyl isomer the superior choice over the low‑melting 2‑pyridyl congener.

Analytical Reference Standard Procurement

The distinct physicochemical profile of the 3‑pyridyl isomer—particularly its melting point of 162–163 °C and its unambiguous InChI Key PHRDPBKZRMDSTI‑UHFFFAOYSA‑N—makes it a reliable reference standard for HPLC purity assays, LC‑MS method development, and solid‑form characterization in laboratories that require well‑defined, high‑purity compound libraries. The commercial availability at 95–98% purity from multiple vendors supports rapid resupply .

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